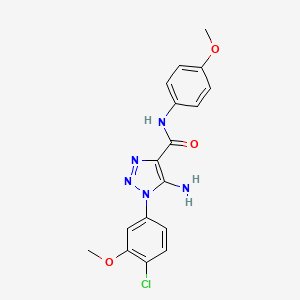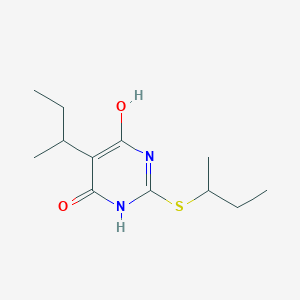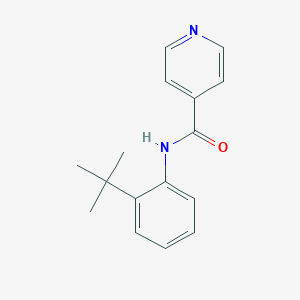![molecular formula C12H19NO B5169771 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mechanism of Action
The mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has anti-inflammatory and analgesic effects by inhibiting the production of certain inflammatory mediators and reducing pain sensitivity. 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. However, one limitation is the limited availability of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine. One area of interest is the development of novel drugs and therapies based on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine's anti-inflammatory, analgesic, and antitumor properties. Another area of interest is the synthesis of new materials and polymers using 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine and its potential applications in various fields.
In conclusion, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, chemistry, and materials science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine and its potential applications in various fields.
Synthesis Methods
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of pure 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine.
Scientific Research Applications
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been studied extensively for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In chemistry, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been used as a chiral auxiliary in asymmetric synthesis. In materials science, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been utilized as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSQJQJAOEZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
